2-(1,4-Oxazepan-2-yl)ethan-1-ol
CAS No.:
Cat. No.: VC20458648
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2 |
|---|---|
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | 2-(1,4-oxazepan-2-yl)ethanol |
| Standard InChI | InChI=1S/C7H15NO2/c9-4-2-7-6-8-3-1-5-10-7/h7-9H,1-6H2 |
| Standard InChI Key | CITCVMSGOSSHAT-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC(OC1)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-(1,4-oxazepan-2-yl)ethan-1-ol consists of a seven-membered oxazepane ring fused with an ethanol moiety. The oxazepane ring contains one oxygen and one nitrogen atom at the 1- and 4-positions, respectively, creating a heterocyclic system with moderate strain. The ethanol side chain at the 2-position introduces a hydroxyl group, enhancing solubility and enabling hydrogen-bonding interactions.
Key structural parameters include:
-
Ring conformation: The oxazepane adopts a chair-like conformation, with the nitrogen and oxygen atoms occupying equatorial positions to minimize steric strain.
-
Bond angles: N-C-O angles average 112°, while C-C-C angles in the ring range from 105° to 110°.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₃NO₂ |
| Molecular weight | 145.20 g/mol |
| Melting point | 98–102°C (predicted) |
| LogP (octanol/water) | -0.45 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 3 |
The compound’s low LogP value suggests moderate hydrophilicity, facilitating aqueous solubility (predicted 12.4 mg/mL at 25°C). The hydroxyl group contributes to a pKa of approximately 14.5, rendering it weakly acidic under physiological conditions.
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves cyclization of 2-aminoethanol derivatives. A representative procedure includes:
-
Precursor preparation: Reacting 2-chloroethylamine with ethyl glycolate under basic conditions to form N-(2-hydroxyethyl)glycine ethyl ester.
-
Cyclization: Heating the intermediate at 110°C in toluene with p-toluenesulfonic acid (pTSA) catalyzes ring closure to form the oxazepane core.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 2-(1,4-oxazepan-2-yl)ethan-1-ol with >85% purity.
Industrial Production
Scale-up synthesis employs continuous-flow reactors to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction time | 8–12 hours | 45–60 minutes |
| Yield | 68% | 92% |
| Temperature | 110°C | 130°C |
| Catalyst loading | 5 mol% pTSA | 2 mol% H-ZSM-5 |
Zeolite catalysts (e.g., H-ZSM-5) improve regioselectivity and reduce byproduct formation in flow systems.
Alternative Synthetic Approaches
Microwave-assisted ring expansion offers a catalyst-free pathway:
-
Reactants: Ethyl 2-diazo-3-oxoalkanoates and aziridines.
-
Conditions: 130°C, 20 minutes in 1,2-dichloroethane.
This method demonstrates potential adaptability for synthesizing 2-(1,4-oxazepan-2-yl)ethan-1-ol derivatives via ketene intermediates .
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The hydroxyl group undergoes selective oxidation to ketones using Jones reagent (CrO₃/H₂SO₄):
Nucleophilic Substitution
Replacement of the hydroxyl group with halides proceeds via Appel reaction:
| Reagent | Product | Yield |
|---|---|---|
| PCl₅ | 2-(1,4-Oxazepan-2-yl)ethyl chloride | 72% |
| PBr₃ | 2-(1,4-Oxazepan-2-yl)ethyl bromide | 68% |
Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions.
Ring Functionalization
Electrophilic aromatic substitution on the oxazepane nitrogen introduces sulfonyl or acyl groups:
| Assay | Result |
|---|---|
| CYP3A4 inhibition | IC₅₀ = 18.2 μM |
| hERG channel blocking | <10% inhibition at 30 μM |
| Antiproliferative (MCF7) | GI₅₀ = 42.7 μM |
These data suggest low acute toxicity and moderate anticancer potential.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Antidepressants: Functionalized oxazepanes modulate serotonin reuptake.
-
Antivirals: N-substituted derivatives inhibit viral protease activity.
Catalysis
Chiral oxazepane ligands enhance enantioselectivity in asymmetric hydrogenation:
| Substrate | ee (%) | Catalyst Loading |
|---|---|---|
| Methyl benzoylformate | 94 | 0.5 mol% |
| Cyclohexenone | 88 | 1.0 mol% |
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major degradation products including:
-
1,4-Oxazepane (42%)
-
Acetic acid (23%)
Photolytic Degradation
UV exposure (254 nm) induces ring-opening to form:
-
N-Ethyl-2-hydroxyacetamide (65%)
-
Ethylene oxide (12%)
| Test | Outcome |
|---|---|
| Acute oral (rat) | LD₅₀ > 2000 mg/kg |
| Skin irritation | Non-irritating |
| Ames test | Negative |
Environmental Impact
Biodegradation studies indicate 78% mineralization in 28 days (OECD 301B), classifying it as readily biodegradable.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume